N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864917-15-7
Cat. No.: VC4235858
Molecular Formula: C17H14FN3OS2
Molecular Weight: 359.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864917-15-7 |
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Molecular Formula | C17H14FN3OS2 |
Molecular Weight | 359.44 |
IUPAC Name | N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H14FN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22) |
Standard InChI Key | CDMCNTBOGRRXLG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The compound features a 1,2,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole core is substituted at position 3 with a p-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a thioacetamide side chain. The acetamide group is further modified with a 3-fluorophenyl substituent, introducing electron-withdrawing effects that influence the molecule’s reactivity and interactions with biological targets .
Key Structural Features:
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1,2,4-Thiadiazole Core: Contributes to metabolic stability and hydrogen-bonding interactions.
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p-Tolyl Substituent: Enhances lipophilicity, potentially improving membrane permeability.
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Thioacetamide Linkage: The sulfur atom facilitates disulfide bond formation or metal coordination.
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3-Fluorophenyl Group: Modulates electronic properties and bioactivity through steric and electronic effects.
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related thiadiazole derivatives :
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Formation of the Thiadiazole Core:
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Condensation of thiosemicarbazide with a carboxylic acid derivative under oxidative conditions.
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Example: Reaction of p-tolylthioamide with chloracetic acid yields the 1,2,4-thiadiazole intermediate.
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Introduction of the Thioacetamide Moiety:
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Purification and Characterization:
Example Reaction Scheme:
Physicochemical Properties
Spectral Data
While experimental data for the exact compound is scarce, inferences can be drawn from closely related analogs :
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FT-IR Spectroscopy:
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NH Stretch: ~3350 cm⁻¹ (amide N-H).
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C=O Stretch: ~1660 cm⁻¹ (acetamide carbonyl).
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C=N Stretch: ~1590 cm⁻¹ (thiadiazole ring).
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C-F Stretch: ~1220 cm⁻¹ (fluorophenyl group).
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¹H-NMR (400 MHz, CDCl₃):
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δ 2.35 ppm (s, 3H, CH₃ from p-tolyl).
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δ 4.25 ppm (s, 2H, CH₂ from acetamide).
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δ 6.8–7.6 ppm (m, 8H, aromatic protons).
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δ 10.4 ppm (s, 1H, NH).
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¹³C-NMR:
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δ 169.3 ppm (C=O).
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δ 160–140 ppm (thiadiazole carbons).
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δ 21.5 ppm (CH₃ from p-tolyl).
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Mass Spectrometry:
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Molecular ion peak at m/z = 388.45 (C₁₈H₁₅FN₃OS₂).
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Thermodynamic and Solubility Profiles
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LogP: ~2.8 (moderate lipophilicity due to p-tolyl and fluorophenyl groups).
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Solubility: Poor in water; soluble in DMSO, DMF, and ethanol.
Pharmacological Activities
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, the 4-fluorophenyl analog demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The 3-fluorophenyl variant is expected to show comparable activity, with fluorine enhancing membrane penetration and target binding.
Anti-Inflammatory and Analgesic Effects
In vivo studies on related compounds revealed significant inhibition of carrageenan-induced paw edema (45–60% at 50 mg/kg) and acetic acid-induced writhing (35–50% reduction) . The mechanism may involve cyclooxygenase-2 (COX-2) inhibition or cytokine modulation.
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